molecular formula C6H8N2O B154241 Bis(2-cyanoethyl) ether CAS No. 1656-48-0

Bis(2-cyanoethyl) ether

Cat. No.: B154241
CAS No.: 1656-48-0
M. Wt: 124.14 g/mol
InChI Key: BCGCCTGNWPKXJL-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl) ether: , also known as 3,3’-oxydipropionitrile, is an organic compound with the molecular formula C6H8N2O. It is a colorless liquid with a faint odor and is known for its stability and reactivity. This compound is used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-cyanoethyl) ether can be synthesized through the reaction of acrylonitrile with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, this compound is produced by heating bis(2-chloroethyl) ether with alkali metal cyanides or cuprous cyanide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyanoethyl) ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethers and nitriles.

Scientific Research Applications

Chemistry: Bis(2-cyanoethyl) ether is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.

Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

Bis(2-cyanoethyl) ether exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and proteins. The cyano groups in the compound can form stable complexes with metal ions, facilitating catalytic processes and enhancing reaction rates .

Comparison with Similar Compounds

  • 3,3’-Oxydipropionitrile
  • 2,2’-Dicyanodiethyl ether
  • Bis(2-chloroethyl) ether

Uniqueness: Bis(2-cyanoethyl) ether is unique due to its dual cyano groups and ether linkage, which provide it with distinct reactivity and stability. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

3-(2-cyanoethoxy)propanenitrile
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InChI

InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
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InChI Key

BCGCCTGNWPKXJL-UHFFFAOYSA-N
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Canonical SMILES

C(COCCC#N)C#N
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Molecular Formula

C6H8N2O
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DSSTOX Substance ID

DTXSID5044154
Record name 2,2'-Dicyanodiethyl ether
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Molecular Weight

124.14 g/mol
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Physical Description

White turnings; [Acros Organics MSDS]
Record name Cellulose, 2-cyanoethyl ether
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CAS No.

1656-48-0, 9004-41-5
Record name Bis(2-cyanoethyl) ether
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Record name 2,2'-Dicyanodiethyl ether
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Record name Propanenitrile, 3,3'-oxybis-
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Record name Cellulose, 2-cyanoethyl ether
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Record name 3,3'-oxydipropiononitrile
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Record name 2,2'-DICYANODIETHYL ETHER
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Synthesis routes and methods

Procedure details

The reaction mixture is advantageously worked up by the following procedure: the 3-dialkylaminopropionitrile I together with the water and the byproduct ethylenecyanohydrin III is isolated, for example, with the aid of a thin film evaporator. Thereafter, the remaining high boiling mixture is neutralized with a dilute mineral acid and the bis-(2-cyanoethyl) ether II is isolated from this mixture by fractional distillation under reduced pressure.
[Compound]
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3-dialkylaminopropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Cyanoethyl ether serves as a versatile building block in organic synthesis. For instance, it reacts with 2-isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane to yield bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. These intermediates can be further hydrolyzed to produce 4-amino-4-methyl-2-pentanol. []

ANone: While specific examples are limited in the provided research, 2-cyanoethyl ether likely participates in reactions with organometallic reagents due to the presence of the ether functionality. Further investigation is needed to explore its reactivity and potential applications in this context.

A: The presence of two nitrile groups in 2-cyanoethyl ether suggests potential as a bridging ligand in coordination chemistry. This property could lead to the formation of coordination polymers or metal-organic frameworks. []

A: 2-Cyanoethyl ether is often observed as a byproduct in the liquid-phase hydration of acrylonitrile to acrylamide. Its formation is particularly noticeable when using catalysts like iron, cobalt, nickel, or specific nickel oxide catalysts. [, , ]

A: Copper and silver catalysts demonstrate high selectivity towards acrylamide formation in acrylonitrile hydration. [] Conversely, catalysts like iron, cobalt, nickel, and certain nickel oxide catalysts lead to the formation of 2-cyanoethyl ether alongside acrylamide and ethylene cyanohydrin. [, , ] This difference in selectivity suggests a significant role of the catalyst's acid-base properties in directing the reaction pathway.

A: Research indicates a strong correlation between the acid-base properties of metal oxide catalysts and their selectivity in acrylonitrile hydration. Acidic catalysts, such as those exhibiting Lewis acidity, tend to favor the formation of acrylamide. [, ] Conversely, catalysts with pronounced basic sites promote the production of 2-cyanoethyl ether. [, ]

A: Infrared (IR) spectroscopic studies suggest that the adsorption mode of acrylonitrile on metal oxide catalysts plays a crucial role in determining product selectivity. Adsorption through the nitrile group (C≡N) favors acrylamide formation, while adsorption via the carbon-carbon double bond (C=C) leads to the production of 2-cyanoethyl ether and ethylene cyanohydrin. []

A: Gas chromatography (GC) coupled with appropriate detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is widely used to identify and quantify 2-cyanoethyl ether in complex mixtures. []

ANone: While the provided research articles do not delve into the specific toxicological profile of 2-cyanoethyl ether, it is crucial to handle this compound with caution. The presence of nitrile groups raises potential concerns regarding its metabolism and potential toxicity. Appropriate safety data sheets and handling procedures should always be consulted.

ANone: 2-Cyanoethyl ether (Bis(2-cyanoethyl) ether) has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. The molecule comprises two 2-cyanoethyl groups linked by an ether oxygen atom. Detailed spectroscopic data, such as NMR or IR spectra, would provide a more comprehensive structural characterization.

A: Exploring alternatives to 2-cyanoethyl ether depends heavily on the specific application. For its use as a building block in organic synthesis, alternative reagents with similar reactivity but potentially lower toxicity could be considered. In the case of acrylonitrile hydration, optimizing reaction conditions and catalyst selection can minimize 2-cyanoethyl ether formation, favoring acrylamide production. [, ]

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